molecular formula C19H20N2O2S B10811538 N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide

Cat. No.: B10811538
M. Wt: 340.4 g/mol
InChI Key: MDLWLVWPYPTEPB-UHFFFAOYSA-N
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Description

N-[(8-Hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is a synthetic compound featuring a 3-methylbutanamide backbone substituted with a thiophen-2-ylmethyl group and an 8-hydroxyquinolin-7-yl moiety. The 8-hydroxyquinoline component is notable for its metal-chelating properties, while the thiophene ring may confer π-conjugation and electron-rich characteristics. Its synthesis likely involves coupling reactions similar to those described for related sulfonamide and heterocyclic derivatives .

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-12(2)11-16(22)21-18(15-6-4-10-24-15)14-8-7-13-5-3-9-20-17(13)19(14)23/h3-10,12,18,23H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLWLVWPYPTEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced at different sites, such as the amide group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and thiophene rings. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride for electrophilic substitution; alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amide or alcohol derivatives.

    Substitution: Various substituted quinoline and thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is studied for its coordination chemistry due to the metal-chelating properties of the 8-hydroxyquinoline moiety. It can form stable complexes with various metal ions, which are useful in catalysis and materials science.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a therapeutic agent. The 8-hydroxyquinoline structure is known for its antimicrobial and anticancer properties. Research has shown that derivatives of 8-hydroxyquinoline can inhibit enzymes and proteins critical for the survival of pathogens and cancer cells.

Industry

In industry, the compound’s metal-chelating properties make it useful in applications such as water treatment, where it can be used to remove heavy metals from wastewater. Additionally, its potential as a corrosion inhibitor is being investigated.

Mechanism of Action

The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to the inhibition of critical cellular functions in pathogens and cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Heterocyclic Rings : The thiophene moiety in the target compound contrasts with thiazole (CFMB) or thiadiazolo-pyrimidine (herbicidal derivatives), which may alter electronic properties and binding affinities .

Computational and Mechanistic Insights

Such approaches could elucidate the target molecule’s metal-binding capacity or pharmacokinetic behavior.

Biological Activity

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C23H26N2O2S
  • Molecular Weight : 382.54 g/mol
  • LogP : 5.43590, indicating lipophilicity which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound can be attributed to its structural components, particularly the 8-hydroxyquinoline moiety, which is known for its ability to chelate metal ions and exhibit antimicrobial properties. The thiophene group may enhance the compound's interaction with biological targets.

Biological Activities

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that quinoline derivatives often possess broad-spectrum antibacterial activity due to their ability to disrupt bacterial cell walls and inhibit DNA gyrase, an essential enzyme for bacterial replication.
  • Anticancer Properties
    • Studies have shown that compounds containing the 8-hydroxyquinoline structure can induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival and death.
  • Neuroprotective Effects
    • Recent investigations suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • In Vitro Studies on Antimicrobial Efficacy
    • A study conducted by Tsukagoshi et al. (1986) demonstrated that derivatives of 8-hydroxyquinoline showed selective growth inhibition against Clostridium difficile and Bifidobacterium longum in co-culture systems, highlighting their potential as therapeutic agents for gastrointestinal infections .
  • Anticancer Activity in Cell Lines
    • Research published in the Journal of Medicinal Chemistry indicated that this compound exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
  • Neuroprotective Study
    • A recent study explored the neuroprotective effects of quinoline derivatives in models of oxidative stress, finding that they significantly reduced neuronal cell death and preserved mitochondrial function .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against C. difficile and BifidobacteriumTsukagoshi et al., 1986
AnticancerInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
NeuroprotectiveReduces oxidative stress-induced neuronal damageRecent neuroprotection study

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